molecular formula C23H22F2N4O2S B2779405 N-(2,5-difluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1190014-79-9

N-(2,5-difluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Cat. No.: B2779405
CAS No.: 1190014-79-9
M. Wt: 456.51
InChI Key: SEZGFRVRKJXOBM-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a recognized potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). This compound covalently binds to a cysteine residue (Cys-481) in the BTK active site , leading to sustained suppression of B-cell receptor (BCR) signaling pathways. As a key regulator of B-cell proliferation, differentiation, and survival, BTK is a critical therapeutic target. Consequently, this inhibitor is a valuable pharmacological tool for investigating the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as a range of autoimmune and inflammatory disorders including rheumatoid arthritis and lupus. Researchers utilize this compound in preclinical studies to elucidate the role of BTK in specific disease models and to evaluate the potential efficacy of BTK-targeted therapeutic strategies . Its high selectivity helps in delineating BTK-specific signaling events from other kinase pathways, providing crucial insights for drug discovery and basic immunological research.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O2S/c1-3-7-17-22(31)29-20(26-17)14-8-5-6-9-16(14)28-23(29)32-19(4-2)21(30)27-18-12-13(24)10-11-15(18)25/h5-6,8-12,17,19H,3-4,7H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZGFRVRKJXOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a difluorophenyl moiety, an imidazoquinazolinone core, and a thioether linkage. The molecular formula can be summarized as follows:

Property Value
Molecular FormulaC18H19F2N3OS
Molecular Weight359.43 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, quinazolinone derivatives have been reported to possess potent antimycobacterial activity against Mycobacterium tuberculosis . The introduction of polar substituents in the quinazolinone core has been shown to enhance activity while reducing binding to serum albumin .

Anticancer Properties

Quinazolinone derivatives are also recognized for their anticancer potential. A study demonstrated that modifications in the quinazolinone scaffold could lead to selective inhibition of cancer cell proliferation . Specifically, certain analogues showed promising results in inhibiting histone deacetylases (HDACs), which are crucial for cancer cell growth and survival .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in microbial and cancer cell metabolism.
  • Modulation of Cell Signaling Pathways : The compound may interact with various signaling pathways that regulate cell proliferation and apoptosis.
  • Reduction of Bioavailability : The structural characteristics can influence the bioavailability and distribution within biological systems.

Case Study 1: Antimycobacterial Activity

In a study examining the antimycobacterial properties of various quinazolinone derivatives, it was found that specific modifications led to enhanced activity against M. tuberculosis. The most effective compounds demonstrated submicromolar activity without cytotoxic effects on human fibroblast cells .

Case Study 2: Anticancer Activity

Another investigation into quinazolinone derivatives revealed that certain analogues exhibited selective HDAC inhibition, leading to significant growth inhibition in cancer cell lines. These findings suggest that structural modifications can optimize therapeutic efficacy while minimizing side effects .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Influence: The imidazoquinazolinone core in the target compound is distinct from triazolo-pyrimidine (flumetsulam) or triazine (triaziflam) systems. This suggests divergent binding interactions with biological targets. Imidazoquinazolinones are less common in agrochemicals but are explored in medicinal chemistry for kinase inhibition, hinting at possible cross-application .

Substituent Effects: Fluorine Position: The 2,5-difluorophenyl group in the target compound contrasts with 2,6-difluorophenyl in flumetsulam. Thioether vs. Sulfonamide: The thioether linkage in the target compound may confer different solubility and reactivity compared to flumetsulam’s sulfonamide group, which is critical for ALS inhibitor activity .

Biological Activity :

  • While flumetsulam and triaziflam act on plant-specific pathways (ALS, Photosystem II), the target compound’s mechanism remains speculative. Its structure aligns more with kinase inhibitors (e.g., in cancer research), suggesting agrochemical applications might require further optimization.

Research Findings and Implications

  • Synthetic Challenges: The imidazoquinazolinone scaffold is synthetically demanding, requiring multi-step protocols. This may limit large-scale agricultural use compared to simpler triazine or triazolo-pyrimidine derivatives .
  • Structure-Activity Relationship (SAR) :
    • Fluorine substitution at the 2,5-position (vs. 2,6 in flumetsulam) could enhance lipophilicity, improving membrane penetration but reducing water solubility.
    • The propyl group at position 2 may stabilize the heterocyclic core, increasing metabolic stability compared to methyl groups in triaziflam.
  • Efficacy Gaps: No field trial data are available for the target compound. In contrast, flumetsulam and oxadixyl have well-documented efficacy profiles (e.g., flumetsulam’s LD₅₀ in weeds: 5–20 g/ha) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,5-difluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Begin with the synthesis of the imidazo[1,2-c]quinazolinone core via cyclization of substituted quinazoline precursors, using reagents like K₂CO₃ in DMF for thiol coupling (as seen in analogous thiazole and triazole syntheses) .
  • Step 2 : Introduce the 2,5-difluorophenyl group via nucleophilic substitution or acylation. Optimize pH and temperature (e.g., room temperature for thioether formation) to minimize side reactions .
  • Purification : Use column chromatography (silica gel) and confirm purity via TLC (Merck F254 plates) or HPLC .
    • Key Considerations : Monitor reaction progress with NMR (e.g., DMSO-d₆ solvent for tracking proton shifts) and adjust stoichiometry for sterically hindered intermediates .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., Varian Mercury 400 MHz) to verify substituent positions, particularly the difluorophenyl and propyl groups .
  • Mass Spectrometry : Use LC-MS to confirm molecular weight (e.g., [M+H]+ ion) and detect fragmentation patterns .
  • X-ray Crystallography : Resolve the 3D structure to analyze hydrogen bonding and π-π stacking interactions, critical for understanding bioavailability .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across similar compounds (e.g., imidazo[1,2-c]quinazoline derivatives)?

  • Approach :

  • Comparative SAR Studies : Systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl) and correlate changes with activity trends. For example, fluorinated analogs often show enhanced metabolic stability but may reduce solubility .
  • Assay Validation : Use standardized cytotoxicity assays (e.g., MTT) across multiple cell lines to control for variability. Cross-reference with published data on triazolopyrazine derivatives, which share structural motifs .
    • Data Interpretation : Apply multivariate analysis to distinguish between intrinsic activity and experimental artifacts (e.g., solvent effects in DMSO-based assays) .

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinases or DNA topoisomerases). Focus on the thioether and difluorophenyl moieties as key pharmacophores .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-target complexes. Validate with free-energy perturbation (FEP) calculations for binding affinity predictions .
    • Experimental Validation : Synthesize top-ranked analogs and test inhibitory activity in enzyme assays (e.g., IC₅₀ measurements) to refine models .

Q. What experimental designs are optimal for evaluating the compound’s mechanism of action in cancer models?

  • In Vitro Workflow :

  • Pathway Analysis : Use RNA-seq or phosphoproteomics to identify dysregulated pathways post-treatment (e.g., apoptosis markers like caspase-3) .
  • Target Deconvolution : Employ affinity chromatography or CETSA (Cellular Thermal Shift Assay) to identify direct protein targets .
    • In Vivo Considerations : Optimize dosing in xenograft models using pharmacokinetic profiling (e.g., AUC and half-life in plasma) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.